Methylamine acetate

Description

BenchChem offers high-quality Methylamine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylamine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H9NO2 |

|---|---|

Molecular Weight |

91.11 g/mol |

IUPAC Name |

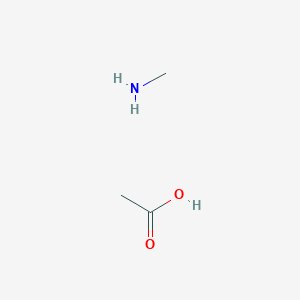

acetic acid;methanamine |

InChI |

InChI=1S/C2H4O2.CH5N/c1-2(3)4;1-2/h1H3,(H,3,4);2H2,1H3 |

InChI Key |

DDQAGDLHARKUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methylamine Acetate for Perovskite Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of methylamine (B109427) acetate (B1210297) (CH₃NH₃OAc), a critical precursor in the formulation of high-performance metal halide perovskite materials. The purity and quality of methylamine acetate directly impact the crystallographic integrity and optoelectronic properties of the final perovskite film, making a robust and reproducible synthesis protocol essential for advancing perovskite-based technologies, including solar cells and light-emitting diodes.

Core Synthesis and Reaction Mechanism

The fundamental reaction for synthesizing methylamine acetate is an acid-base neutralization between methylamine (CH₃NH₂) and acetic acid (CH₃COOH). This exothermic reaction yields the methylammonium (B1206745) cation (CH₃NH₃⁺) and the acetate anion (CH₃COO⁻). The reaction is typically performed in a solvent and at reduced temperatures to control the reaction rate and prevent the volatilization of methylamine.

Reaction Scheme:

CH₃NH₂ + CH₃COOH → CH₃NH₃⁺CH₃COO⁻

Experimental Protocols

While the core reaction is straightforward, variations in stoichiometry, solvents, and purification methods can influence the final product's purity and yield. Below are detailed protocols for a common synthesis method and its characterization.

Synthesis of Methylamine Acetate[1]

This protocol is a widely adopted method for producing high-purity methylamine acetate suitable for perovskite precursor solutions.

Materials:

-

Glacial Acetic Acid (CH₃COOH)

-

Methylamine solution (e.g., 40% in ethanol (B145695) or water)

-

Diethyl ether

-

Ethanol

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 250 mL round bottom flask equipped with a magnetic stir bar, add glacial acetic acid.

-

Cooling: Place the flask in an ice bath and allow the acetic acid to cool to 0°C with continuous stirring.

-

Addition of Methylamine: Slowly add the methylamine solution dropwise to the cooled acetic acid while stirring vigorously. Maintain the temperature of the reaction mixture at 0°C throughout the addition to control the exothermic reaction.

-

Reaction: Continue stirring the mixture in the ice bath for 2 hours.

-

Solvent Removal: Remove the solvent by rotary evaporation at a bath temperature of up to 80°C.

-

Washing: Wash the resulting solid product three times with diethyl ether to remove unreacted starting materials and byproducts.

-

Recrystallization: Dissolve the washed product in a minimal amount of ethanol and recrystallize by the slow addition of diethyl ether until precipitation is complete. Repeat the recrystallization process three times for high purity.

-

Drying: Dry the purified methylamine acetate crystals under vacuum at 60°C for 24 hours.

Characterization Protocols

To ensure the synthesized methylamine acetate is of high purity and suitable for perovskite applications, the following characterization techniques are recommended.

2.2.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and purity of the methylamine acetate.

Sample Preparation:

-

Dissolve a small amount of the dried methylamine acetate in a deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Use the residual solvent peak as a reference.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the methylamine acetate and confirm the formation of the salt.

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the dried methylamine acetate with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational modes for the methylammonium and acetate groups.

Data Presentation

Synthesis Protocol Parameters

The following table summarizes the quantitative parameters of a typical methylamine acetate synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Glacial Acetic Acid | 15.3 mL (0.327 mol) | [1] |

| Methylamine (40% in Ethanol) | 27.8 mL (0.491 mol) | [1] |

| Molar Ratio (Acetic Acid:Methylamine) | ~1 : 1.5 | [1] |

| Reaction Conditions | ||

| Temperature | 0°C | [1] |

| Duration | 2 hours | [1] |

| Purification | ||

| Rotary Evaporation Temperature | 80°C | [1] |

| Washing Solvent | Diethyl ether | [1] |

| Recrystallization Solvents | Ethanol / Diethyl ether | [1] |

| Drying Temperature | 60°C (under vacuum) | [1] |

| Drying Duration | 24 hours | [1] |

Characterization Data

The following tables provide the expected chemical shifts for ¹H NMR and characteristic peaks for FTIR of methylamine acetate.

Table 2: ¹H NMR Characterization of Methylamine Acetate

| Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent |

| Acetate (CH₃) | ~1.9 | Singlet | D₂O |

| Methylammonium (CH₃) | ~2.5 | Singlet | D₂O |

| Methylammonium (NH₃⁺) | Variable (solvent dependent) | Broad Singlet | D₂O |

Table 3: FTIR Characterization of Methylamine Acetate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3000-3200 | N-H stretching | Methylammonium |

| ~2930 | C-H stretching | Methylammonium/Acetate |

| ~1665 | C=O stretching | Acetate |

| ~1550 | N-H bending | Methylammonium |

| ~1400 | C-O symmetric stretching | Acetate |

| ~966 | C-N stretching | Methylammonium |

| ~912 | CH₃ rocking | Methylammonium |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of methylamine acetate.

Reaction Scheme

Caption: Chemical reaction for the synthesis of methylamine acetate.

Conclusion

The synthesis of high-purity methylamine acetate is a foundational step in the fabrication of efficient and stable perovskite-based optoelectronic devices. The protocol detailed in this guide, based on a simple acid-base neutralization followed by rigorous purification, provides a reliable method for obtaining high-quality precursor material. Careful control of reaction conditions and thorough characterization using techniques such as ¹H NMR and FTIR spectroscopy are paramount to ensure the desired product quality and consistency in perovskite device performance. Researchers and professionals in the field are encouraged to adhere to these guidelines to advance the development of perovskite technology.

References

An In-depth Technical Guide to the Chemical Properties of Methylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) acetate (B1210297), also known as methylammonium (B1206745) acetate (MAAc), is an organic salt formed from the reaction of the weak base methylamine and the weak acid acetic acid. Its chemical formula is CH₃NH₃⁺CH₃COO⁻. This compound serves as a versatile building block in organic synthesis and has gained attention as a precursor and additive in materials science, particularly in the fabrication of perovskite solar cells.[1] In the pharmaceutical context, while not a common active ingredient itself, it belongs to the class of amine acetates which are utilized for their buffering capacity in formulations and as reagents in drug synthesis.[2] This guide provides a comprehensive overview of its core chemical and physical properties, synthesis protocols, and reactivity, compiled to assist researchers in its application.

Physicochemical Properties

Methylamine acetate is a hygroscopic, white to off-white crystalline solid that is soluble in water.[3][4][5] It is composed of the methylammonium cation (CH₃NH₃⁺) and the acetate anion (CH₃COO⁻). Key quantitative properties are summarized in Table 1.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | methylazanium acetate | [6] |

| Synonyms | Methylammonium acetate, Methanamine acetate | [4][5] |

| CAS Number | 6998-30-7 | [1][4] |

| Molecular Formula | C₃H₉NO₂ (or CH₅N·C₂H₄O₂) | [5][6] |

| Molar Mass | 91.11 g/mol | [1][6] |

| Appearance | White to almost white crystalline powder/solid | [4][5] |

| Melting Point | 73.0 to 77.0 °C | [4] |

| Boiling Point | Decomposes before boiling under normal conditions | [3] |

| Solubility | Soluble in water | [3] |

| pKa (components) | pKa (CH₃NH₃⁺) ≈ 10.66; pKa (CH₃COOH) ≈ 4.76 | |

| Density | Data not readily available | [3] |

| Hygroscopicity | Hygroscopic; should be stored under inert gas | [4] |

Acidity, Basicity, and Buffering Capacity

As the salt of a weak base (methylamine, Kb ≈ 4.4 x 10⁻⁴) and a weak acid (acetic acid, Ka ≈ 1.8 x 10⁻⁵), the pH of an aqueous solution of methylamine acetate is determined by the relative strengths of its constituent ions. Since the Kb of methylamine is greater than the Ka of acetic acid, a solution of methylamine acetate will be slightly basic.[3] The pH can be estimated using the pKa values of the conjugate acid (methylammonium, pKa ≈ 10.66) and the acid (acetic acid, pKa ≈ 4.76). The approximate pH of the solution at the equivalence point will be above 7.

The equilibrium in an aqueous solution involves the hydrolysis of both the methylammonium and acetate ions. This relationship makes it a potential buffering agent in the pH range around the pKa of its components, a property leveraged by similar salts like ammonium (B1175870) acetate in pharmaceutical formulations.[2]

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Methyl protons (-CH₃) of acetate | ~1.9 ppm | Singlet. |

| Methyl protons (-CH₃) of methylammonium | ~2.5 - 2.7 ppm | Singlet, often broadened by quadrupole effects of ¹⁴N. | |

| Amine protons (-NH₃⁺) | Variable, ~7.0 - 8.0 ppm | Broad singlet, position is concentration and solvent dependent. May exchange with D₂O. | |

| ¹³C NMR | Methyl carbon (-CH₃) of acetate | ~20 - 25 ppm | |

| Carbonyl carbon (-COO⁻) of acetate | ~175 - 180 ppm | ||

| Methyl carbon (-CH₃) of methylammonium | ~25 - 30 ppm | ||

| FT-IR | N-H stretch (primary amine salt) | 3200 - 2800 cm⁻¹ (broad) | Very broad absorption due to hydrogen bonding, characteristic of R-NH₃⁺. |

| C=O stretch (carboxylate anion) | 1600 - 1540 cm⁻¹ (strong) | Asymmetric stretching of the COO⁻ group. | |

| N-H bend (primary amine salt) | 1600 - 1500 cm⁻¹ (medium) | May overlap with the carboxylate stretch. | |

| C-N stretch | 1220 - 1020 cm⁻¹ |

Reactivity and Stability

General Reactivity

Methylamine acetate is stable under standard conditions but should be handled with care due to its hygroscopic nature.[4] It should be stored in a cool, dry, well-ventilated area away from heat and in a tightly sealed container, preferably under an inert atmosphere.[3][4] It is incompatible with strong oxidizing agents and strong acids, which will protonate the acetate ion and liberate acetic acid.[3] Reaction with strong bases will deprotonate the methylammonium ion, releasing volatile methylamine.

Thermal Decomposition

Methylamine acetate decomposes upon heating before it can boil at atmospheric pressure.[3] The thermal decomposition primarily involves the methylamine component. Studies on the pyrolysis of methylamine show two main competing pathways occurring at temperatures between 500-550 °C:[7]

-

Dehydrogenation (Major Pathway): This process yields hydrogen cyanide and hydrogen gas. CH₃NH₂ → HCN + 2H₂[7]

-

Hydrogenation (Minor Pathway): A secondary reaction can occur, yielding methane (B114726) and ammonia. CH₃NH₂ + H₂ → CH₄ + NH₃[7]

The presence of different surfaces can catalyze the hydrogenation reaction to a greater extent than the dehydrogenation reaction.[7] The decomposition products are hazardous, and appropriate safety measures must be taken when heating the compound.

Experimental Protocols

Synthesis of Methylamine Acetate

Two common laboratory-scale methods for the synthesis of methylammonium acetate are described below. Both are acid-base neutralization reactions.

Protocol 1: Synthesis from Aqueous Methylamine

This method is straightforward but requires careful removal of water, as the product is hygroscopic.

-

Materials: Acetic acid (glacial), methylamine solution (40% in water), isopropanol (B130326) (or ethanol), round-bottom flask, magnetic stirrer, rotary evaporator.

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add 1.2 equivalents of 40% aqueous methylamine solution to a stirred solution of 1 equivalent of glacial acetic acid in isopropanol.[8] The reaction is exothermic and should be controlled.

-

Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes as it warms to room temperature.

-

Remove the solvent (isopropanol and water) under reduced pressure using a rotary evaporator.[8]

-

To aid in the removal of residual water, an azeotropic solvent like toluene (B28343) can be added and subsequently removed by rotary evaporation. This step may need to be repeated.

-

The resulting solid can be further dried under high vacuum. Crystallization can be induced by slow evaporation from a suitable solvent like ethanol (B145695) or isopropanol in a dry environment.[8]

-

Protocol 2: Synthesis from Gaseous Methylamine

This method is preferred for obtaining an anhydrous product directly.

-

Materials: Acetic acid (glacial), methylamine gas, diethyl ether or toluene (anhydrous), gas dispersion tube, round-bottom flask, ice bath, magnetic stirrer.

-

Methodology:

-

Prepare a solution of glacial acetic acid in anhydrous diethyl ether or toluene in a three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

-

Cool the flask in an ice bath to 0 °C.

-

Bubble methylamine gas slowly through the stirred solution. Methylamine gas can be generated by gently heating an aqueous solution of methylamine mixed with NaOH.[8]

-

A white precipitate of methylamine acetate will form. Continue bubbling the gas until the precipitation is complete (the solution can be checked for neutrality).

-

Collect the solid product by filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted acetic acid.

-

Dry the final product under vacuum to remove residual solvent.

-

Applications in Research and Drug Development

While methylamine itself is a key building block for numerous pharmaceuticals and agrochemicals, the use of methylamine acetate is more specialized.[8]

-

pH Buffering: In drug development, precise pH control is crucial for the stability of active pharmaceutical ingredients (APIs) in liquid formulations. Amine acetate salts are well-known buffering agents.[2] Methylamine acetate can serve this function, maintaining pH to prevent API degradation and enhance shelf life.

-

Reagent in Synthesis: It can act as a mild base and a source of the methylammonium cation in organic synthesis. This is particularly relevant where the introduction of a methylamino group is desired under controlled conditions.

-

Materials Science: A significant recent application is in the field of photovoltaics. Methylamine acetate is used as an additive or precursor in the formulation of organic-inorganic hybrid perovskites for solar cells, where it improves the quality of the perovskite film and the overall device performance.[1]

References

- 1. Methylammonium acetate | CAS 6998-30-7 [greatcellsolarmaterials.com]

- 2. vinipul.com [vinipul.com]

- 3. Methylamine Acetate | Properties, Uses, Safety, and Supplier Information in China [nj-finechem.com]

- 4. Methylamine Acetate | 6998-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Methylamine Acetate | CymitQuimica [cymitquimica.com]

- 6. Methylammoniumacetat | C3H9NO2 | CID 14420923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Sciencemadness Discussion Board - Methylammonium Acetate - Synthesis of Crystal - Powered by XMB 1.9.11 [sciencemadness.org]

The Solubility of Methylamine Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of methylamine (B109427) acetate (B1210297) (MAAc), a compound of increasing interest in materials science and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its solubility in various solvents, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to Methylamine Acetate

Methylamine acetate (CH₃NH₃⁺CH₃COO⁻) is an organic salt formed from the reaction of methylamine and acetic acid. It is a white, crystalline solid that is known to be highly soluble in water. Its nature as an ionic liquid at or near room temperature has led to its use in specialized applications, including as a solvent and an additive in the fabrication of perovskite solar cells. Understanding its solubility in a range of solvents is crucial for its application in synthesis, purification, and formulation.

Solubility Profile of Methylamine Acetate

A thorough review of available scientific literature reveals a notable scarcity of specific quantitative data on the solubility of methylamine acetate in a wide array of organic solvents. However, based on its chemical structure—an ionic salt—and its reported applications, a qualitative assessment of its solubility can be made.

Table 1: Qualitative and Estimated Quantitative Solubility of Methylamine Acetate in Various Solvents

| Solvent Class | Solvent | Polarity | Expected Solubility | Estimated Quantitative Solubility ( g/100 g at 25°C) |

| Protic Solvents | Water | High | Highly Soluble | > 100 |

| Methanol (B129727) | High | Soluble | Data not available | |

| Ethanol (B145695) | High | Soluble | Data not available | |

| 2-Propanol (Isopropanol) | Medium | Moderately Soluble | Data not available | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | High | Likely Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | Data not available | |

| Acetone | Medium | Sparingly Soluble | Data not available | |

| Aprotic Nonpolar Solvents | Toluene (B28343) | Low | Insoluble | Data not available |

| Hexane (B92381) | Low | Insoluble | Data not available | |

| Diethyl Ether | Low | Insoluble | Data not available |

Note: The estimated quantitative solubility values are based on the general principle of "like dissolves like" and the ionic nature of methylamine acetate. These are not experimentally verified values from the literature and should be treated as estimations.

The high polarity of water makes it an excellent solvent for the ionic methylamine acetate. Similarly, other polar protic solvents like methanol and ethanol are expected to be effective solvents due to their ability to form hydrogen bonds and solvate the ions. Polar aprotic solvents such as DMF and DMSO are also anticipated to be good solvents. In contrast, nonpolar solvents like toluene and hexane are unlikely to dissolve significant amounts of this salt.

Experimental Protocol for Determining the Solubility of Methylamine Acetate

The following is a detailed methodology for the experimental determination of the solubility of methylamine acetate in various solvents. This protocol is based on the widely used gravimetric method, which is robust and does not require specialized analytical instrumentation for the primary measurement.[1][2][3]

Objective

To determine the quantitative solubility of methylamine acetate in a given solvent at a specified temperature.

Materials and Equipment

-

Methylamine acetate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

-

Spatula

-

Pipettes

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methylamine acetate to a vial containing a known volume of the chosen solvent at the desired temperature. An excess is necessary to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe. This is a critical step to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed, dry collection vial. Record the exact volume of the solution transferred.

-

-

Gravimetric Analysis:

-

Weigh the collection vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the methylamine acetate. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Periodically remove the vial from the oven (after allowing it to cool in a desiccator) and weigh it. Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved methylamine acetate is the final constant weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the mass of the solution (step 3) minus the mass of the dissolved methylamine acetate.

-

Calculate the solubility in grams of solute per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved methylamine acetate / Mass of solvent) x 100

-

Safety Precautions

-

Always work in a well-ventilated laboratory or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for methylamine acetate and all solvents used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of methylamine acetate can be visualized using the following diagram.

Conclusion

While quantitative solubility data for methylamine acetate in various organic solvents remains limited in publicly accessible literature, its properties as an ionic liquid suggest high solubility in polar solvents and poor solubility in nonpolar solvents. The provided detailed experimental protocol offers a reliable method for researchers to determine the precise solubility of methylamine acetate in solvents relevant to their specific applications. This will enable better-informed decisions in the design of experiments, purification processes, and formulation development involving this versatile compound.

References

Methylammonium Acetate: A Comprehensive Technical Guide for Researchers

CAS Number: 6998-30-7

This technical guide provides an in-depth overview of methylammonium (B1206745) acetate (B1210297), a crucial precursor in perovskite solar cell research and other advanced material applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

Methylammonium acetate is a white crystalline solid at room temperature.[1] It is known for its role as an additive and precursor in the fabrication of high-performance organic-inorganic perovskite solar cells.[1]

Table 1: Physical and Chemical Data of Methylammonium Acetate

| Property | Value | Source |

| CAS Number | 6998-30-7 | [1] |

| Molecular Formula | C₃H₉NO₂ | [1][2] |

| Molecular Weight | 91.11 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 75 °C | [3] |

| Boiling Point | 53 °C at 0.4 kPa (3 mmHg) | |

| Purity | >98.0% (by titration) | [4] |

Safety and Handling

Methylammonium acetate requires careful handling due to its potential health hazards. The following information is derived from its Safety Data Sheet (SDS).

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [4] |

| Precautionary Statements | Prevention: P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves and eye protection.Response: P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. |

Table 3: Toxicological Data

| Effect | Data | Source |

| Acute Toxicity | No data available | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [4] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| STOT-Single Exposure | No data available | |

| STOT-Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols

Methylammonium acetate is frequently synthesized in the laboratory for use in perovskite precursor solutions. The following are detailed experimental protocols for its synthesis and a common application.

Synthesis of Methylammonium Acetate

This protocol outlines the synthesis of methylammonium acetate from acetic acid and methylamine (B109427).[5]

Materials:

-

Glacial acetic acid (15.3 mL, 0.327 mol)

-

Methylamine (27.8 mL, 0.491 mol, 40% in ethanol)

-

250 mL round bottom flask

-

Ice bath

-

Rotary evaporator

-

Diethyl ether

-

Ethanol

-

Vacuum oven

Procedure:

-

Combine glacial acetic acid and methylamine in a 250 mL round bottom flask.

-

Place the flask in an ice bath and stir the mixture for 2 hours.

-

After 2 hours of stirring at 0 °C, recover the resulting solution by rotary evaporation at 80 °C for 1 hour.

-

Wash the resulting product three times with diethyl ether.

-

Dissolve the washed product in ethanol.

-

Recrystallize the product from diethyl ether three times.

-

Dry the final product at 60 °C in a vacuum oven for 24 hours.

Preparation of Perovskite Precursor Solution

This protocol describes the use of synthesized methylammonium acetate in the preparation of a perovskite precursor solution.[5]

Materials:

-

Synthesized methylammonium iodide (MAI) (0.159 g)

-

Synthesized methylammonium acetate (MAAc) (0.135 g)

-

Lead(II) iodide (PbI₂) (0.461 g)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Mix the synthesized methylammonium iodide and methylammonium acetate with lead(II) iodide in anhydrous N,N-dimethylformamide. The molar ratio of PbI₂:MAI:MAAc is approximately 1:1:1.5.

-

Stir the mixture at 60 °C for 30 minutes to produce a clear perovskite solution.

-

Cool the solution down to room temperature before use.

References

Methylamine Acetate as an Ionic Liquid: A Technical Guide for Researchers

Introduction

Methylamine (B109427) acetate (B1210297) (MAAc), also known as methylammonium (B1206745) acetate, is a protic ionic liquid (PIL) that has garnered significant interest in various scientific fields, particularly in materials science. As an organic salt with a melting point below 100 °C (specifically around 75 °C), it qualifies as an ionic liquid. It is formed through a straightforward acid-base neutralization reaction between methylamine, a Brønsted base, and acetic acid, a Brønsted acid.[1] This technical guide provides a comprehensive overview of methylamine acetate, detailing its synthesis, physicochemical properties, characterization, and applications, with a focus on providing actionable data and protocols for researchers, scientists, and drug development professionals.

Synthesis of Methylamine Acetate

The synthesis of methylamine acetate is primarily achieved through a direct acid-base neutralization reaction. This reaction is exothermic and involves the transfer of a proton from acetic acid to methylamine.

An equimolar amount of methylamine is reacted with acetic acid, often with cooling to manage the exothermic nature of the reaction.[1] The resulting product is the ionic liquid, methylamine acetate. Purification can be carried out by removing any excess reactants and water, typically under vacuum.[1]

References

An In-depth Technical Guide on the Core Principles of Methylamine Acetate in Thin Film Formation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) acetate (B1210297) (MAAc), an ionic liquid, has emerged as a critical additive in the fabrication of high-quality thin films, particularly for perovskite solar cells (PSCs). Its application addresses several key challenges in thin film deposition, including poor film morphology, high defect densities, and inconsistent device performance. This guide elucidates the fundamental principles of how methylamine acetate influences thin film formation, detailing its role in crystallization kinetics, defect passivation, and the resulting improvements in optoelectronic properties.

Core Principles of Methylamine Acetate in Thin Film Formation

The efficacy of methylamine acetate as an additive stems from its multifaceted role during the perovskite crystallization process. It positively influences the nucleation and growth stages, leading to the formation of dense, pinhole-free thin films with superior photovoltaic performance.[1]

Intermediate Phase Formation and Crystallization Control

A primary function of MAAc in the precursor solution is the formation of an intermediate phase.[1] When introduced, for instance, in a two-step spin-coating method with a lead iodide (PbI2) precursor, it can form a mixed perovskite of MAPbI3-x(Ac)x.[1] This intermediate phase acts as a template or "crystal seed," guiding the uniform growth of the perovskite film with large grain sizes and a suitable optical band gap.[1] The interaction between the organic cations and solvents like acetonitrile (B52724) can be tuned by MAAc, which slows the growth of perovskite crystals, resulting in a more compact and smooth thin film.[2]

The acetate component of MAAc can also chelate with lead ions (Pb2+), which helps to control the reaction kinetics and prevent the rapid, uncontrolled crystallization that often leads to poor film quality. This controlled crystallization is crucial for achieving a homogenous grain distribution and a smooth surface, which in turn enhances the average lifetime of excitons.

Defect Passivation

Defects within the perovskite film, particularly at grain boundaries and the surface, act as non-radiative recombination centers, which are detrimental to device efficiency and stability. Methylamine acetate plays a significant role in passivating these defects. The amine groups in the methylammonium (B1206745) cation can form hydrogen bonds with the perovskite lattice, while the acetate anion can interact with uncoordinated lead ions, effectively neutralizing charge traps.[3][4] This passivation reduces the trap density in the film, leading to longer carrier lifetimes and improved charge transport.[5][6][7]

Volatility and Film Purity

An important characteristic of methylamine acetate is its volatility. During the thermal annealing step of thin film fabrication, the MAAc evaporates and does not remain in the final film.[1] This ensures that the perovskite film is not contaminated with impurities that could negatively impact its performance and long-term stability.

Chemical and Physical Properties of Methylamine Acetate

A summary of the key chemical and physical properties of methylamine acetate is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C3H9NO2 (or CH5N·C2H4O2) | [8][9] |

| Molar Mass | 91.11 g/mol | [8][9] |

| Appearance | White to almost white crystalline solid | [9] |

| Odor | Faint amine-like or acetic-like | [8] |

| Solubility in Water | Soluble | [8] |

| pH in Aqueous Solution | Slightly basic | [8] |

| Melting Point | Varies, relatively low for an organic salt | [8] |

| Boiling Point | Decomposes before boiling under normal conditions | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline key experimental protocols involving methylamine acetate.

Synthesis of Methylamine Acetate (MAAc)

A common method for synthesizing methylamine acetate involves the reaction of acetic acid with methylamine.[10]

Materials:

-

Glacial acetic acid

-

Methylamine (40% in ethanol)

-

Diethyl ether

-

Ice bath

-

Round bottom flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a 250 mL round bottom flask, combine glacial acetic acid (15.3 mL, 0.327 mol) and methylamine (27.8 mL, 0.491 mol).[10]

-

Stir the mixture in an ice bath for 2 hours.[10]

-

After 2 hours, recover the resulting solution by rotary evaporation at 80°C for 1 hour.[10]

-

Wash the synthesized product three times with diethyl ether.[10]

-

Dissolve the product in ethanol and recrystallize from diethyl ether three times.[10]

-

Dry the final product at 60°C in a vacuum oven for 24 hours to obtain pure methylamine acetate.[10]

Perovskite Precursor Solution Preparation with MAAc

The following is a representative protocol for preparing a MAPbI3 perovskite precursor solution with MAAc as an additive.

Materials:

-

Methylammonium iodide (MAI)

-

Lead iodide (PbI2)

-

Methylamine acetate (MAAc)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Synthesize methylammonium iodide (MAI) and methylamine acetate (MAAc) as described previously.

-

In a vial, mix MAI (0.159 g), MAAc (0.135 g), and PbI2 (0.461 g) in anhydrous DMF. The molar ratio of PbI2:MAI:MAAc is approximately 1:1:1.5.[10]

-

Stir the mixture at 60°C for 30 minutes to obtain a clear perovskite solution.[10]

-

Allow the solution to cool to room temperature before use.[10]

Thin Film Deposition: Two-Step Spin-Coating Method

This protocol describes a two-step spin-coating process where MAAc is introduced into the PbI2 precursor solution.

Materials:

-

Lead iodide (PbI2) solution with and without MAAc

-

Methylammonium iodide (MAI) solution in isopropanol

-

Substrates (e.g., FTO glass)

Procedure:

-

Prepare a PbI2 precursor solution with a specific molar ratio of MAAc (e.g., 9%).[1]

-

Clean the substrates thoroughly.

-

Spin-coat the PbI2 solution (with or without MAAc) onto the substrate.

-

Anneal the PbI2-coated substrate at a specific temperature (e.g., 70°C).

-

In the second step, spin-coat the MAI solution onto the PbI2 layer.

-

Anneal the resulting film to form the perovskite structure (e.g., 150°C for 30 minutes).

Quantitative Data Summary

The inclusion of methylamine acetate as an additive has a quantifiable impact on both the properties of the perovskite thin film and the performance of the resulting solar cell devices.

Effect of MAAc on Perovskite Solar Cell Performance

| MAAc Concentration (molar ratio) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |

| 0% (Control) | 14.54% | - | - | - | [1] |

| 9% | 17.07% | - | - | - | [1] |

| 0% (Control, DMAPbI3 based) | 11.74% | - | - | - | [11][12] |

| 5% (DMAPbI3 based) | 14.82% | - | - | - | [11][12] |

Impact of MAAc on Perovskite Film Properties

| MAAc Concentration | Film Characteristics | Effect | Reference |

| < 60 mol% | Morphology | Pinholed and rough | [1] |

| ≥ 60 mol% | Morphology | Crystalline and pinhole-free | [1] |

| Increasing amounts | Crystallinity | Increased crystallite size | [11] |

| - | Defect Density | Reduced trap density | [5][6] |

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key concepts and workflows related to the use of methylamine acetate in thin film formation.

Conclusion

Methylamine acetate is a highly effective additive for controlling the formation of perovskite thin films. Its ability to form an intermediate phase allows for precise control over the crystallization process, leading to films with improved morphology, including larger grain sizes and fewer pinholes. Furthermore, its role in defect passivation at grain boundaries and surfaces significantly reduces non-radiative recombination, thereby enhancing the overall performance and stability of perovskite-based devices. The volatile nature of MAAc ensures that it is removed during annealing, leaving behind a high-purity perovskite film. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working to advance thin film technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Defects and Defect Passivation in Perovskite Solar Cells [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Methylamine-assisted secondary grain growth for CH3NH3PbI3 perovskite films with large grains and a highly preferred orientation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. Defect passivation in methylammonium/bromine free inverted perovskite solar cells using charge-modulated molecular bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylamine Acetate | Properties, Uses, Safety, and Supplier Information in China [nj-finechem.com]

- 9. Methylamine Acetate | CymitQuimica [cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of White Crystalline Methylamine (B109427) Acetate (B1210297)

This technical guide provides a comprehensive overview of the core physical properties of white crystalline methylamine acetate. The document details quantitative data in a structured format, outlines relevant experimental protocols, and includes visualizations to illustrate key processes and relationships.

Core Physical and Chemical Properties

Methylamine acetate is an organic salt formed from the reaction of methylamine and acetic acid. It typically presents as a white to almost white crystalline solid.[1][2] The compound is known to be hygroscopic and should be stored under inert gas in a cool, dark place.[2]

Data Summary

The following table summarizes the key physical properties of methylamine acetate gathered from various sources.

| Property | Value | Source(s) |

| Appearance | White to almost white powder to crystal | [1][2] |

| Molecular Formula | C₃H₉NO₂ (or CH₅N·C₂H₄O₂) | [1][3][4][5] |

| Molar Mass | 91.11 g/mol | [1][3][5] |

| Melting Point | 73.0 to 77.0 °C (a specific value of 75 °C is also reported) | [2][4] |

| Boiling Point | Decomposes under normal atmospheric pressure. 53 °C at 0.4 kPa (3 mmHg). | [2][3][4] |

| Solubility | Soluble in water. | [3] |

| Odor | Faint amine-like or acetic-like | [3] |

| pH of Aqueous Solution | Can be slightly basic | [3] |

| Purity | Typically >97.0% (by Total Nitrogen) | [2] |

| Stability | Stable under proper conditions; hygroscopic. | [2][4] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of methylamine acetate are crucial for obtaining reliable and reproducible results.

Synthesis of Crystalline Methylamine Acetate

The synthesis of methylamine acetate involves a straightforward acid-base reaction. However, obtaining a dry, crystalline product can be challenging due to its hygroscopic nature.[6]

Method 1: Reaction in an Organic Solvent

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a gas inlet, dissolve glacial acetic acid in a suitable non-polar solvent such as diethyl ether or toluene (B28343) at 0°C.[6][7]

-

Addition of Methylamine: Bubble anhydrous methylamine gas through the cooled solution.[7] The reaction is exothermic, so the temperature should be carefully controlled.

-

Precipitation: The methylamine acetate salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Drying: Wash the crystals with cold solvent and dry under vacuum to remove residual solvent and moisture. Due to its hygroscopicity, handling should be performed in a dry atmosphere (e.g., in a glovebox).[6]

Method 2: Synthesis from Aqueous Methylamine

-

Reaction: Add a 40% aqueous solution of methylamine dropwise to a stirred solution of glacial acetic acid in 2-propanol.[6] The reaction should be cooled in an ice bath to manage the exothermic reaction.

-

Solvent Removal: Remove the water and 2-propanol using a rotary evaporator.[6]

-

Crystallization: To induce crystallization, add more 2-propanol and repeat the evaporation process. Alternatively, attempt crystallization by slow evaporation of a solution of the product in ethanol (B145695) or 2-propanol in a desiccator.[6]

Determination of Physical Properties

Melting Point Determination:

-

Sample Preparation: A small amount of the dried crystalline methylamine acetate is packed into a capillary tube.

-

Apparatus: A standard melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.[2]

Solubility Determination (Qualitative):

-

Procedure: To a test tube containing a known volume of solvent (e.g., 1 mL of deionized water), add a small amount of crystalline methylamine acetate.

-

Observation: Stir or shake the mixture and observe if the solid dissolves completely. If it does, continue adding small portions of the solute until saturation is reached or to confirm high solubility.[3]

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.

Logical Relationship of Synthesis

Caption: Figure 1: Reactants and Product in Methylamine Acetate Synthesis

Experimental Workflow for Synthesis and Purification

Caption: Figure 2: General Workflow for Synthesis and Crystallization

References

- 1. Methylamine Acetate | CymitQuimica [cymitquimica.com]

- 2. Methylamine Acetate | 6998-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Methylamine Acetate | Properties, Uses, Safety, and Supplier Information in China [nj-finechem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Methylammoniumacetat | C3H9NO2 | CID 14420923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Methylammonium Acetate - Synthesis of Crystal - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Sciencemadness Discussion Board - drying methylammonium acetate - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for Preparing Methylamine Acetate Precursor Solution for Spin Coating

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of methylamine (B109427) acetate (B1210297) (MAAc) precursor solutions for the fabrication of high-quality thin films via spin coating. The protocols detailed below are particularly relevant for the development of perovskite solar cells and other optoelectronic devices.

Introduction

Methylamine acetate (MAAc) is increasingly utilized in the fabrication of perovskite thin films, serving both as a precursor and a crucial additive. Its incorporation into precursor solutions has been shown to significantly improve the quality and performance of the resulting films by influencing crystallization kinetics, reducing defects, and enhancing surface morphology.[1][2] This document outlines the synthesis of MAAc, detailed protocols for precursor solution preparation, spin coating procedures, and methods for film characterization.

Data Summary

The following tables summarize key quantitative data for the preparation of methylamine acetate-based precursor solutions and subsequent spin coating processes.

Table 1: Synthesis of Methylammonium (B1206745) Acetate (MAAc)

| Parameter | Value | Reference |

| Acetic Acid (glacial) | 15.3 mL (0.327 mol) | [3] |

| Methylamine (40% in ethanol) | 27.8 mL (0.491 mol) | [3] |

| Reaction Temperature | 0 °C (in an ice bath) | [3] |

| Reaction Time | 2 hours | [3] |

| Recovery | Rotary evaporation at 80 °C for 1 hour | [3] |

| Purification | Washed 3x with diethyl ether, recrystallized from ethanol (B145695)/diethyl ether 3x | [3] |

| Drying | 60 °C in a vacuum oven for 24 hours | [3] |

Table 2: Example Precursor Solution Formulations

| Precursor Components | Molar Ratio (PbI₂:MAI:MAAc) | Solvent System | Stirring Conditions | Reference |

| PbI₂, MAI, MAAc | ~1:1:1.5 | Anhydrous N,N-dimethylformamide (DMF) | 60 °C for 30 min | [3] |

| PbI₂, MAAc | 9% MAAc molar ratio in PbI₂ solution | Not specified | Not specified | [1] |

| DMAPbI₃, MAAc | 5% MAAc added to DMAPbI₃ solution | Not specified | Not specified | [1] |

| PbBr₂, MABr, MAAc | Not specified | Acetonitrile (ACN) as a co-solvent | Not specified | [4] |

Table 3: Spin Coating and Annealing Parameters

| Spin Coating Program | Annealing Temperature | Annealing Time | Reference |

| Not specified | 100 °C | 1 minute | [3] |

| 5000 rpm for 30s (ramp: 2000 rpm/s) | 500 °C | 30 minutes | [5] |

| 6500 rpm for 30s (ramp: 4000 rpm/s) | 80 °C | 30 minutes | [5] |

| 4000 rpm for 20s | 100 °C | 45 minutes | [5] |

| 4000 rpm for 30s (ramp: 2000 rpm/s) | Not specified | Not specified | [5] |

| 65 °C for 30s, then 100 °C | 30s, 1 min, or 2 min | [6][7] |

Experimental Protocols

Synthesis of Methylammonium Acetate (MAAc)

This protocol describes the synthesis of high-purity MAAc suitable for use in perovskite precursor solutions.[3]

Materials:

-

Acetic acid, glacial

-

Methylamine (40% in ethanol)

-

Diethyl ether

-

Ethanol

-

Round bottom flask (250 mL)

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Combine acetic acid (15.3 mL, 0.327 mol) and methylamine (27.8 mL, 0.491 mol) in a 250 mL round bottom flask.

-

Place the flask in an ice bath and stir the mixture for 2 hours.

-

After 2 hours, remove the flask from the ice bath and recover the resulting solution by rotary evaporation at 80 °C for 1 hour.

-

Wash the synthesized MAAc product three times with diethyl ether.

-

Dissolve the washed product in ethanol and recrystallize it from diethyl ether three times to purify.

-

Dry the purified MAAc at 60 °C in a vacuum oven for 24 hours.

Substrate Cleaning

A thoroughly cleaned substrate is critical for the deposition of uniform, high-quality thin films.

Materials:

-

Substrates (e.g., ITO-coated glass)

-

Detergent (e.g., Hellmanex™ III)

-

Deionized water

-

Acetone

-

Isopropanol (B130326) (IPA)

-

Nitrogen gas source

-

Ultrasonic bath

-

UV-Ozone cleaner (optional)

Procedure:

-

Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Thoroughly rinse the substrates with deionized water between each sonication step.

-

Dry the cleaned substrates with a stream of nitrogen gas.

-

For enhanced cleaning and to improve surface wettability, treat the substrates with UV-Ozone for 15 minutes immediately before spin coating.

Preparation of Methylamine Acetate Perovskite Precursor Solution

This protocol provides an example of preparing a perovskite precursor solution where MAAc is used as an additive.[3]

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

Synthesized Methylammonium acetate (MAAc)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Vial

-

Magnetic stirrer and hotplate

Procedure:

-

In a clean vial, combine PbI₂ (0.461 g), MAI (0.159 g), and MAAc (0.135 g). This corresponds to a molar ratio of approximately 1:1:1.5 (PbI₂:MAI:MAAc).

-

Add anhydrous DMF to the vial to achieve the desired concentration.

-

Stir the mixture at 60 °C for 30 minutes until a clear solution is formed.

-

Allow the solution to cool to room temperature before use.

-

For optimal results, filter the solution through a 0.2 µm PTFE syringe filter before spin coating.

Spin Coating and Annealing

This section details the deposition of the precursor solution onto the cleaned substrate and the subsequent thermal treatment to form the crystalline thin film.

Materials:

-

Prepared precursor solution

-

Cleaned substrate

-

Spin coater

-

Hotplate

-

Nitrogen-filled glovebox (recommended)

Procedure:

-

Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

-

Dispense an adequate amount of the precursor solution onto the center of the substrate to cover the surface.

-

Initiate the spin coating program. An example of a two-step program is:

-

Step 1: 1000 rpm for 10 seconds (ramp rate: 500 rpm/s)

-

Step 2: 5000 rpm for 30 seconds (ramp rate: 2000 rpm/s)

-

-

Immediately transfer the coated substrate to a preheated hotplate for annealing. A typical annealing temperature is 100 °C for 1 to 10 minutes.[3]

-

All spin coating and annealing steps should ideally be performed in a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Fabrication and characterization of methylammonium lead iodide-based perovskite solar cells under ambient conditions | Reddy | Indonesian Journal of Electrical Engineering and Computer Science [ijeecs.iaescore.com]

Application Notes and Protocols: Methylamine Acetate as a Performance-Enhancing Additive in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for the utilization of methylamine (B109427) acetate (B1210297) (MAAc) as a key additive in the fabrication of high-performance perovskite solar cells (PSCs). The inclusion of MAAc in perovskite precursor solutions has been demonstrated to significantly improve solar cell efficiency, stability, and film quality.

Introduction

Methylamine acetate (MAAc) has emerged as a critical additive in the solution-based processing of perovskite films for photovoltaic applications. Its primary function is to modulate the crystallization kinetics of the perovskite layer, leading to superior film morphology characterized by larger grain sizes, reduced pinholes, and improved uniformity.[1] These morphological enhancements translate into significant improvements in device performance, including higher power conversion efficiencies (PCE), open-circuit voltages (Voc), short-circuit current densities (Jsc), and fill factors (FF). Furthermore, MAAc is believed to passivate defects within the perovskite crystal lattice, thereby reducing non-radiative recombination and enhancing charge carrier transport.[2]

This document outlines the synthesis of MAAc, detailed protocols for its incorporation into perovskite precursor solutions for both one-step and two-step deposition methods, and a summary of the resulting performance enhancements.

Mechanism of Action

The beneficial effects of methylamine acetate are largely attributed to its role in the formation of an intermediate phase during the perovskite crystallization process. MAAc interacts with the lead halide precursor (e.g., PbI2) to form a soluble adduct. This adduct modulates the reaction rate between the lead halide and the organic halide (e.g., methylammonium (B1206745) iodide, MAI), promoting more controlled and uniform crystal growth. The volatile nature of MAAc allows for its removal during the annealing process, leaving behind a high-quality perovskite film with minimal residual impurities.[1]

Mechanism of MAAc in perovskite film formation.

Experimental Protocols

Synthesis of Methylamine Acetate (MAAc)

This protocol describes the synthesis of methylamine acetate from acetic acid and methylamine.

Workflow for the synthesis of Methylamine Acetate (MAAc).

Materials:

-

Acetic acid, glacial (Fisher Scientific)

-

Methylamine solution, 40% in ethanol (Aldrich)

-

Diethyl ether

-

Ethanol

-

250 mL round bottom flask

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure: [3]

-

In a 250 mL round bottom flask, combine acetic acid (15.3 mL, 0.327 mol) and methylamine solution (27.8 mL, 0.491 mol).

-

Place the flask in an ice bath and stir the mixture for 2 hours at 0°C.

-

After stirring, recover the resulting solution by rotary evaporation at 80°C for 1 hour to obtain the synthesized MAAc.

-

Wash the product three times with diethyl ether.

-

Dissolve the washed product in ethanol and recrystallize from diethyl ether. Repeat this recrystallization step three times.

-

Dry the purified product at 60°C in a vacuum oven for 24 hours.

Perovskite Solar Cell Fabrication: One-Step Deposition with MAAc

This protocol details the fabrication of a perovskite solar cell using a one-step spin-coating method with MAAc as an additive.

Workflow for one-step deposition of perovskite with MAAc.

Materials:

-

Lead(II) iodide (PbI2)

-

Methylammonium iodide (MAI)

-

Methylamine acetate (MAAc), synthesized as per Protocol 3.1

-

Anhydrous N,N-dimethylformamide (DMF)

-

Substrates (e.g., FTO/glass coated with a hole transport layer)

-

Spin-coater

-

Hotplate

Procedure: [3]

-

Precursor Solution Preparation:

-

In a vial, dissolve PbI2 (0.461 g), MAI (0.159 g), and MAAc (0.135 g) in anhydrous DMF. The molar ratio of PbI2:MAI:MAAc is approximately 1:1:1.5.

-

Stir the mixture at 60°C for 30 minutes to form a clear solution.

-

Allow the solution to cool to room temperature before use.

-

-

Perovskite Film Deposition:

-

Transfer the substrate to a spin-coater.

-

Dispense the perovskite precursor solution onto the substrate.

-

Spin-coat the solution. A typical two-step spin program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

-

-

Annealing:

-

Immediately transfer the substrate to a preheated hotplate and anneal at 100°C for 1 minute in a glovebox to promote crystallization.

-

-

Device Completion:

-

Sequentially deposit the electron transport layer (e.g., PCBM), and the metal electrode (e.g., Ag or Au) to complete the solar cell device.

-

Perovskite Solar Cell Fabrication: Two-Step Deposition with MAAc

This protocol outlines the fabrication of a perovskite solar cell using a two-step sequential deposition method where MAAc is added to the PbI2 precursor solution.

Workflow for two-step deposition of perovskite with MAAc.

Materials:

-

Lead(II) iodide (PbI2)

-

Methylamine acetate (MAAc)

-

N,N-dimethylformamide (DMF)

-

Methylammonium iodide (MAI)

-

Isopropanol (IPA)

-

Substrates (e.g., FTO/glass coated with an electron transport layer)

-

Spin-coater

-

Hotplate

Procedure:

-

PbI2-MAAc Film Deposition:

-

Prepare a solution of PbI2 with a specific molar percentage of MAAc in DMF. For example, a 9% molar ratio of MAAc to PbI2 has been shown to be effective.[1]

-

Spin-coat the PbI2-MAAc solution onto the substrate.

-

Anneal the film on a hotplate (e.g., at 70°C for 30 minutes).

-

-

Conversion to Perovskite:

-

Prepare a solution of MAI in isopropanol (e.g., 10 mg/mL).

-

Immerse the PbI2-MAAc coated substrate in the MAI solution for a specific duration (e.g., 1 minute) to convert the film to perovskite.

-

Rinse the substrate with pure isopropanol to remove excess MAI and then dry it.

-

-

Final Annealing:

-

Anneal the perovskite film at a higher temperature (e.g., 100°C for 10 minutes) to complete the crystallization.

-

-

Device Completion:

-

Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode to finalize the device.

-

Data Presentation: Performance Enhancement with MAAc

The addition of methylamine acetate has a demonstrably positive impact on the photovoltaic performance of perovskite solar cells. The following tables summarize the quantitative improvements observed in key device parameters.

Table 1: Effect of MAAc in Two-Step Deposition [1]

| Additive Concentration (molar ratio) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| 0% MAAc (Control) | 14.54 | 1.02 | 21.36 | 66.8 |

| 9% MAAc | 17.07 | 1.05 | 22.84 | 71.1 |

Characterization

To evaluate the effect of MAAc on the perovskite films and solar cell devices, the following characterization techniques are recommended:

-

Scanning Electron Microscopy (SEM): To observe the film morphology, including grain size and uniformity.

-

X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite film.

-

UV-Vis Spectroscopy: To determine the light absorption properties and bandgap of the perovskite film.

-

Photoluminescence (PL) Spectroscopy: To investigate charge carrier dynamics and defect passivation.

-

Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated solar illumination.

Conclusion

Methylamine acetate is a highly effective additive for improving the quality of solution-processed perovskite films and the performance of perovskite solar cells. By following the detailed protocols provided in these application notes, researchers can fabricate more efficient and stable devices. The use of MAAc offers a straightforward and reproducible method to enhance the morphology and electronic properties of the perovskite active layer, paving the way for further advancements in perovskite photovoltaic technology.

References

Application Notes and Protocols for Methylamine Acetate Assisted Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deposition of high-quality perovskite thin films using methylamine (B109427) acetate (B1210297) (MAAc) as an additive. The inclusion of MAAc has been demonstrated to improve film morphology, enhance crystallinity, and boost the performance of perovskite-based optoelectronic devices.[1][2]

Introduction

Methylamine acetate (MAAc) is an ionic liquid additive that plays a crucial role in controlling the nucleation and growth of perovskite films.[1] Its application is particularly beneficial in producing uniform, pinhole-free thin films with large grain sizes.[1] MAAc is typically introduced into the precursor solution and is subsequently removed during the annealing process, leaving behind a high-quality perovskite layer.[1] This method is advantageous for fabricating efficient and stable perovskite solar cells and other optoelectronic devices.[1][2]

Experimental Protocols

Synthesis of Methylamine Acetate (MAAc)

A detailed synthesis protocol for MAAc has been reported and is summarized below.[3]

Materials:

-

Acetic acid, glacial (Fisher Scientific)

-

Methylamine (40% in ethanol (B145695), Aldrich)

-

Diethyl ether

-

Ethanol

-

Round bottom flask (250 mL)

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a 250 mL round bottom flask, combine acetic acid (15.3 mL, 0.327 mol) and methylamine (27.8 mL, 0.491 mol).

-

Stir the mixture in an ice bath for 2 hours.

-

After 2 hours, recover the resulting solution using a rotary evaporator at 80°C for 1 hour.

-

Wash the synthesized product three times with diethyl ether.

-

Dissolve the product in ethanol and recrystallize from diethyl ether three times.

-

Dry the final product at 60°C in a vacuum oven for 24 hours.

Perovskite Precursor Preparation

The following protocols outline the preparation of perovskite precursor solutions containing MAAc for both one-step and two-step deposition methods.

2.2.1. One-Step Deposition Precursor

This method involves a single precursor solution containing all the necessary components.

Materials:

-

Lead iodide (PbI2)

-

Methylammonium iodide (MAI)

-

Methylamine acetate (MAAc)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve PbI2 (0.461 g), synthesized MAI (0.159 g), and synthesized MAAc (0.135 g) in anhydrous DMF.[3]

-

The molar ratio of PbI2:MAI:MAAc should be approximately 1:1:1.5.[3]

-

Stir the mixture at 60°C for 30 minutes to obtain a clear perovskite solution.[3]

2.2.2. Two-Step Deposition Precursor

In the two-step method, a layer of PbI2 is first deposited, followed by a reaction with a solution containing the organic cation. MAAc is introduced in the first step.

Materials:

-

Lead iodide (PbI2)

-

Methylamine acetate (MAAc)

-

N,N-dimethylformamide (DMF)

Procedure:

-

Prepare a precursor solution of PbI2 in DMF.

-

Introduce MAAc as an ionic-liquid additive into the PbI2 precursor solution.[1] A molar ratio of 9% MAAc has been shown to be effective.[1][2]

Substrate Preparation

Proper substrate cleaning is critical for uniform film deposition.

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Detergent

-

Deionized water

-

Acetone

-

UV-Ozone or plasma cleaner

Procedure:

-

Sequentially clean the ITO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone or plasma for 15 minutes prior to deposition.

Thin Film Deposition by Spin Coating

2.4.1. One-Step Deposition

-

Transfer the cleaned substrates into an argon-filled glovebox.

-

A PEDOT:PSS layer can be spin-coated onto the ITO electrodes at 5000 rpm for 40 s, followed by heating at 140°C for 10 minutes.[3]

-

Preheat the substrate to a temperature between 60°C and 100°C.[3]

-

Dispense 40 µL of the perovskite precursor solution onto the preheated substrate.[3]

-

Immediately spin-coat at 5000 rpm for 30 seconds.[3] The program should be set to reach 5000 rpm within 1 second.[3]

-

The substrate color will change from transparent to light brown during spin coating.[3]

-

Thermally anneal the film at 100°C for 1 minute in the glovebox to complete crystallization.[3]

2.4.2. Two-Step Deposition

-

Spin-coat the PbI2 precursor solution containing MAAc onto the substrate.

-

Follow this with a second spin-coating step of the organic cation solution (e.g., MAI in isopropanol).

-

Anneal the film to facilitate the reaction and crystallization.

Data Presentation

The use of MAAc as an additive significantly impacts the performance of perovskite solar cells. The following table summarizes key performance parameters from a study utilizing MAAc.

| Additive Concentration (molar ratio) | Power Conversion Efficiency (PCE) |

| 0% MAAc (Control) | 14.54% |

| 9% MAAc | 17.07% |

Data sourced from a study on two-step spin-coating deposition.[1][2]

Another study on hole-transport material-free perovskite solar cells showed a 1.26-fold improvement in PCE with the addition of 5% MAAc, increasing from 11.74% to 14.82%.[2]

Diagrams

Experimental Workflow

The following diagram illustrates the one-step deposition process for perovskite thin films using MAAc.

Caption: One-step deposition workflow with MAAc.

Role of MAAc in Film Formation

The diagram below outlines the proposed mechanism of how MAAc facilitates the formation of a high-quality perovskite film.

Caption: MAAc's role in perovskite film formation.

References

Application Notes and Protocols for Large-Grain Perovskite Film Growth Using Methylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) acetate (B1210297) (MAAc) has emerged as a critical additive in the fabrication of high-quality perovskite films for solar cells and other optoelectronic devices. Its application promotes the growth of large, uniform perovskite grains, which is crucial for reducing grain boundaries and minimizing charge recombination, thereby enhancing device efficiency and stability.[1][2][3][4] These application notes provide detailed protocols for the synthesis of MAAc and its use in both one-step and two-step perovskite film deposition methods.

Mechanism of Action

Methylamine acetate acts as a transient flux agent and crystal growth modulator. It is believed to form an intermediate phase with the lead halide precursors, which facilitates the controlled release of reactants and lowers the crystallization energy barrier. This slow and controlled crystallization process allows for the formation of larger perovskite grains with improved crystallinity and fewer defects.[3] The volatile nature of MAAc ensures its removal during the annealing process, leaving behind a pure perovskite film.

Data Presentation

The following tables summarize the quantitative data from various studies on the impact of methylamine acetate on perovskite solar cell performance.

Table 1: Effect of MAAc on Perovskite Solar Cell Performance (Two-Step Deposition)

| MAAc Molar Ratio (%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

| 0 | 14.54 | Not Reported | Not Reported | Not Reported |

| 9 | 17.07 | Not Reported | Not Reported | Not Reported |

Data extracted from a study on a two-step spin-coating method where MAAc was introduced in the lead iodide (PbI2) precursor solution.[3]

Table 2: Effect of MAAc on Perovskite Solar Cell Performance (One-Step Deposition)

| MAAc Concentration (%) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

| 0 (Control) | 11.74 | Not Reported | Not Reported | Not Reported |

| 5 | 14.82 | Not Reported | Not Reported | Not Reported |

Data from a study where MAAc was added to a dimethylammonium lead iodide (DMAPbI3) precursor solution.[5]

Experimental Protocols

Protocol 1: Synthesis of Methylammonium (B1206745) Acetate (MAAc)

This protocol describes the synthesis of methylammonium acetate from acetic acid and methylamine.[6]

Materials:

-

Acetic acid, glacial (15.3 mL, 0.327 mol)

-

Methylamine (27.8 mL, 0.491 mol, 40% in ethanol)

-

Diethyl ether

-

250 mL round bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Combine acetic acid and methylamine in a 250 mL round bottom flask placed in an ice bath.

-

Stir the mixture at 0°C for 2 hours.

-

Remove the resulting solution and recover the product by rotary evaporation at 80°C for 1 hour.

-

Wash the synthesized MAAc product three times with diethyl ether.

-

Dissolve the washed product in ethanol and recrystallize from diethyl ether three times.

-

Dry the final product at 60°C in a vacuum oven for 24 hours.

Protocol 2: One-Step Deposition of MAPbI₃ Perovskite Film with MAAc

This protocol details a one-step spin-coating method for fabricating large-grain MAPbI₃ films using a precursor solution containing MAAc.[6]

Materials:

-

Methylammonium iodide (MAI) (0.159 g)

-

Methylammonium acetate (MAAc) (0.135 g)

-

Lead(II) iodide (PbI₂) (0.461 g)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Substrates (e.g., FTO glass)

-

Spin coater

-

Hotplate

Procedure:

-

Precursor Solution Preparation:

-

In a glovebox, dissolve MAI, MAAc, and PbI₂ in anhydrous DMF to achieve a molar ratio of approximately 1:1.5:1 (MAI:MAAc:PbI₂).

-

Stir the solution at 60°C for 30 minutes to form a clear solution.

-

Allow the solution to cool to room temperature before use.

-

-

Substrate Preparation:

-

Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

-

Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

-

-

Film Deposition:

-

Preheat the substrate to the desired temperature (e.g., 60°C - 100°C) on a hotplate inside the glovebox.

-

Dispense approximately 40 µL of the perovskite precursor solution onto the preheated substrate.

-

Immediately spin-coat at 5000 rpm for 30 seconds.

-

-

Annealing:

-

Transfer the coated substrate to a hotplate and anneal at 100°C for 1 minute to promote crystallization.

-

Protocol 3: Two-Step Deposition of Perovskite Film with MAAc

This protocol outlines a two-step deposition method where MAAc is incorporated into the initial lead iodide layer.[3]

Materials:

-

Lead(II) iodide (PbI₂)

-

Methylammonium acetate (MAAc)

-

N,N-dimethylformamide (DMF)

-

Methylammonium iodide (MAI)

-

Isopropanol (IPA)

-

Substrates (e.g., FTO glass)

-

Spin coater

-

Hotplate

Procedure:

-

Step 1: PbI₂ Layer with MAAc:

-

Prepare a precursor solution by dissolving PbI₂ and MAAc in DMF. The molar ratio of MAAc to PbI₂ can be varied (e.g., 9% MAAc).

-

Spin-coat the PbI₂-MAAc solution onto the prepared substrate.

-

Anneal the film on a hotplate.

-

-

Step 2: Conversion to Perovskite:

-

Prepare a solution of MAI in isopropanol (e.g., 10 mg/mL).

-

Deposit the MAI solution onto the PbI₂-MAAc film via spin-coating or dipping.

-

Anneal the resulting film at a specified temperature (e.g., 100°C) to facilitate the conversion to a perovskite structure.

-

Visualizations

Caption: One-Step Deposition Workflow with MAAc.

Caption: Two-Step Deposition Workflow with MAAc.

Caption: Proposed Mechanism of MAAc-Assisted Grain Growth.

References

- 1. d-nb.info [d-nb.info]

- 2. Methylamine-assisted growth of uniaxial-oriented perovskite thin films with millimeter-sized grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylamine-assisted secondary grain growth for CH3NH3PbI3 perovskite films with large grains and a highly preferred orientation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for Uniform Methylamine Acetate Films via Spin Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) acetate (B1210297) (MAAc), also known as methylammonium (B1206745) acetate, is an organic salt that is gaining attention in various research fields, including as a surface treatment agent and an additive in the fabrication of perovskite solar cells to improve film quality and device performance.[1][2] The ability to deposit uniform, high-quality thin films of methylamine acetate is crucial for these applications. Spin coating is a widely used technique for depositing thin films from solution, offering simplicity, low cost, and the ability to produce highly uniform coatings.[3][4]

This document provides a detailed protocol for the preparation and deposition of uniform methylamine acetate films using spin coating. It covers substrate preparation, solution formulation, spin coating parameters, and post-deposition processing. The parameters provided are based on established protocols for solutions containing methylamine acetate and can be adapted to achieve desired film characteristics.[5]

Key Principles of Spin Coating